Xanthobaccin A

Polycyclic tetramate macrolactam Antibacterial selectivity Bacillus subtilis MIC

Researchers require antifungal probes that spare Gram-positive bacteria, yet most polycyclic tetramate macrolactams (PTMs) like equisetin show potent antibacterial side effects. Xanthobaccin A solves this with a 16-fold lower activity against B. subtilis (MIC 10 μg/mL vs 0.62 μg/mL). - Ultra-potent vs. oomycete zoospores: MIC 0.01 μg/mL, lysis within 30 min - Validated in planta: detectable in sugar beet rhizosphere (3 μg/plant) - Gram-negative bacterial origin enables scalable biosynthesis in P. putida

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
CAS No. 227596-81-8
Cat. No. B3034805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthobaccin A
CAS227596-81-8
Synonymsxanthobaccin A
XB-A antibiotic
Molecular FormulaC29H38N2O6
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)O)C(=O)N5)O
InChIInChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20+/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1
InChIKeyGXFBXYRIFPTSTH-IELMVSCISA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthobaccin A: A Gram-Negative PTM Antifungal Agent


Xanthobaccin A (XB‑A) is a polycyclic tetramate macrolactam (PTM) antibiotic first isolated from the rhizoplane bacterium Stenotrophomonas sp. strain SB‑K88 [1]. Structurally, it possesses a unique 5,5,6‑tricyclic skeleton fused to a tetramic acid chromophore, sharing its planar scaffold with maltophilin but differing in stereochemistry and biological origin [2]. Unlike the majority of characterized PTMs—which originate from fungi or Gram‑positive actinomycetes—XB‑A is produced by a Gram‑negative bacterium, a feature that has implications for heterologous production and biosynthetic diversification [1]. The compound is primarily recognized for its potent suppressive effect on sugar beet damping‑off disease caused by oomycetes such as Pythium spp. and Aphanomyces cochlioides [2].

01
Oomycete-selective antifungal screening probe
Reported Gram-positive bacterial selectivity window
02
Plant rhizosphere biocontrol model validation
Environmentally validated disease suppression context
03
Gram-negative bacterial production platform
Alternative to fungal or actinomycete chassis

Why Generic PTM Substitution Fails


Polycyclic tetramate macrolactams (PTMs) form a structurally diverse family in which minor modifications dramatically shift the antimicrobial spectrum, metal‑chelating stoichiometry, and the producing organism’s ecological niche [1]. Equisetin and ikarugamycin, for example, are primarily antibacterial agents with potent activity against Bacillus subtilis, whereas xanthobaccin A shows a marked preference for oomycete and fungal targets and exhibits only weak antibacterial activity under identical assay conditions [1]. Moreover, xanthobaccin A has been validated in planta: it is detectable in the sugar beet rhizosphere and directly suppresses damping‑off disease when applied to seeds, an ecologically relevant performance dimension that has not been demonstrated for the fungal‑derived PTM comparators [2]. Consequently, interchanging xanthobaccin A with equisetin, ikarugamycin, or even the co‑isolated xanthobaccins B and C would yield a different activity profile, in vivo efficacy, and analytical traceability, making generic substitution unsuitable for rigorous scientific studies or procurement decisions.

⚠️
PTM class substitution may shift antimicrobial spectrum Equisetin and ikarugamycin exhibit antibacterial profiles; replacing with xanthobaccin A requires verification of oomycete selectivity.
⚠️
Rhizosphere validation data absent for fungal-derived PTMs In-planta disease suppression and rhizosphere concentration data are unique to xanthobaccin A; direct interchange with comparators lacks environmental performance context.
⚠️
Production host mismatch limits metabolic engineering transfer Fungal or Gram-positive-derived PTM production systems may not replicate the genetic tractability and fermentation profile of the Gram-negative Stenotrophomonas host.

Key Evidence: Activity and Selectivity


Antibacterial Selectivity vs. Equisetin and Ikarugamycin

Under identical broth dilution conditions, xanthobaccin A exhibited an MIC of 10 μg/mL against Bacillus subtilis ATCC 6051, which was 16‑fold higher (i.e., less potent) than equisetin (MIC 0.62 μg/mL) and 4‑fold higher than ikarugamycin (MIC 2.5 μg/mL) [1]. This direct head‑to‑head comparison demonstrates that xanthobaccin A is substantially less active against Gram‑positive bacteria, consistent with its reported antifungal specificity.

Antibacterial Selectivity vs. Equisetin and Ikarugamycin
Head-to-head
Xanthobaccin A MIC: 10 µg/mL (B. subtilis); Equisetin MIC: 0.62 µg/mL; Ikarugamycin MIC: 2.5 µg/mL. Broth dilution assay.
Reported selectivity context: 16-fold higher MIC than equisetin suggests preferential antifungal profile.
Assay conditions: meat extract, peptone, glucose medium.
Polycyclic tetramate macrolactam Antibacterial selectivity Bacillus subtilis MIC

Antifungal Potency vs. Xanthobaccin B and C

In a paper‑disk diffusion assay using 20 μg/disk, xanthobaccin A (XB‑A) produced a larger inhibition zone (+++, >10 mm) against Pythium ultimum than xanthobaccin B (XB‑B; ++, 5–10 mm) despite both compounds sharing the same MIC value of 10 μg/mL [1]. Against Verticillium dahliae, XB‑A again gave a stronger zone (+++ vs ++) at equivalent MIC (10 μg/mL), and against Cercospora beticola, XB‑A was more active (++, MIC 20 μg/mL) than XB‑B (+, MIC 20 μg/mL). Xanthobaccin C (XB‑C) consistently showed the weakest activity across all tested organisms.

Antifungal Potency vs. Xanthobaccin B and C
Head-to-head
XB‑A inhibition zone +++ (>10 mm) against P. ultimum and V. dahliae; XB‑B ++ (5–10 mm), XB‑C weakest. Same MIC (10 µg/mL) for XB‑A and XB‑B.
Supports consistency in antifungal activity ranking within the xanthobaccin class.
Paper disk diffusion, 20 µg/disk, 25°C.
Antifungal activity Xanthobaccin analog comparison Oomycete inhibition

Ultra-High Potency Against Zoospores

Purified xanthobaccin A immobilizes Aphanomyces cochlioides zoospores within 1 minute of exposure and induces lysis within 30 minutes, with an exceptionally low MIC of 0.01 μg/mL [1]. This rapid zoospore‑targeted activity is not reported for the comparator PTMs equisetin and ikarugamycin, and the potency is three orders of magnitude lower than the MICs observed against mycelial growth of other oomycetes (e.g., Pythium ultimum MIC = 10 μg/mL).

Ultra-High Potency Against Zoospores
Reported
MIC 0.01 µg/mL against Aphanomyces cochlioides zoospores; immobilization within 1 min, lysis within 30 min.
Reported zoospore-targeted potency context; differs by 100‑fold from mycelial growth MIC.
No equivalent data for equisetin or ikarugamycin.
Aphanomyces cochlioides Zoospore immobilization MIC 0.01 μg/mL

Unique UV and Fluorescence Spectral Signature

Xanthobaccin A possesses a characteristic tetramic acid chromophore that produces a unique UV absorption and fluorescence λmax, distinct from other PTMs including ikarugamycin [1]. This property allowed UV‑guided isolation of xanthobaccin‑type compounds from complex fermentation extracts and enables specific HPLC‑UV or fluorescence‑based quantification without interference from co‑occurring PTMs.

Unique UV and Fluorescence Spectral Signature
Reported
Characteristic tetramic acid chromophore yields distinct UV absorption and fluorescence λmax, separable from ikarugamycin.
Supports chromatographic identity confirmation and purity assessment without MS.
Based on ¹³C NMR, HMQC, HMBC, FAB‑HR‑MS and UV-guided fractionation.
Chromophore UV λmax Fluorescence Analytical differentiation

Rhizosphere Validation and Disease Suppression

Using a hydroponic test tube culture system, 3 μg of xanthobaccin A was detected per plant in the rhizosphere of sugar beet seedlings inoculated with Stenotrophomonas sp. strain SB‑K88 [1]. Direct application of purified XB‑A to sugar beet seeds suppressed damping‑off disease in soil naturally infested with Pythium spp., confirming that the isolated compound retains disease‑suppressive activity in a complex soil environment [1]. Comparable in‑planta production and soil‑level efficacy data are absent for equisetin, ikarugamycin, and other PTMs.

Rhizosphere Validation and Disease Suppression
Context-dependent
3 µg xanthobaccin A detected per sugar beet plant in rhizosphere; seed treatment suppressed Pythium damping‑off in infested soil.
Reported environmental validation context; bridges in vitro and in planta performance.
Hydroponic test tube culture; no comparable rhizosphere data for other PTMs.
Rhizosphere detection Biocontrol validation Seed treatment Pythium suppression

Gram-Negative Origin and Biosynthetic Tractability

Until recently, xanthobaccin A was the only PTM known to be produced by a Gram‑negative bacterium (Stenotrophomonas sp. SB‑K88), whereas equisetin is produced by the fungus Fusarium equiseti and ikarugamycin by the Gram‑positive Streptomyces phaeochromogenes [1]. Genomic mining revealed that PTM biosynthetic gene clusters are widespread in both Gram‑positive and Gram‑negative bacteria, and xanthobaccin A was subsequently also obtained from the Gram‑positive sponge endosymbiont Actinoalloteichus hymeniacidonis [1]. The existence of a Gram‑negative production host provides an alternative chassis for metabolic engineering that may offer advantages in genetic manipulation, fermentation scalability, and product solubility profiles compared to mycelial fungi or sporulating actinomycetes.

Gram-Negative Origin and Biosynthetic Tractability
Cross-study comparable
Isolated from Gram‑negative Stenotrophomonas sp. SB‑K88; also produced by Gram‑positive A. hymeniacidonis. PTM gene clusters widespread in bacteria.
Supports alternative Gram‑negative production chassis research.
Genomic mining data; heterologous expression reported.
Biosynthetic gene cluster Gram-negative bacterium Heterologous production Stenotrophomonas

Research and Industrial Applications


Oomycete-Selective Antifungal Screening

Leverage xanthobaccin A's 16‑fold lower antibacterial potency relative to equisetin (MIC 10 μg/mL vs 0.62 μg/mL against B. subtilis) to investigate antifungal mechanisms with minimal Gram‑positive bacterial interference [1]. The compound's ultra‑high potency against Aphanomyces cochlioides zoospores (MIC 0.01 μg/mL, lysis within 30 min) further makes it an ideal probe for studying Peronosporomycete cell wall or membrane biology [2].

Biocontrol Lead for Soilborne Pathogens

Use xanthobaccin A as a validated lead molecule for seed‑treatment formulations, based on its demonstrated detection in the sugar beet rhizosphere at 3 μg/plant and its ability to suppress Pythium‑induced damping‑off disease in naturally infested soil [1]. Its within‑class superiority over xanthobaccin B and C in disk‑diffusion assays ensures maximum antifungal activity per unit mass [1].

Analytical Reference Standard for PTM Libraries

Employ the unique UV/fluorescence signature of xanthobaccin A as a chromatographic marker for identity confirmation and purity assessment of PTM‑containing extracts or purified libraries [3]. This spectral selectivity, combined with published NMR assignments and HR‑MS data, supports robust in‑house quality control without reliance on MS‑only methods.

Metabolic Engineering in Gram-Negative Platforms

Exploit the Gram‑negative Stenotrophomonas SB‑K88 production host—or heterologous expression in well‑characterized Gram‑negative chassis such as Pseudomonas putida—for the scalable biosynthesis of xanthobaccin A, leveraging the genetic tractability and established fermentation protocols of Gram‑negative bacteria compared to fungal or actinomycete alternatives [4].

Application
Selection Property
Validation Focus
Oomycete-selective antifungal screening
Oomycete selectivity context
Zoospore immobilization and mycelial inhibition endpoints
Biocontrol lead development for soilborne pathogens
Rhizosphere disease suppression validation
Seed-treatment efficacy and environmental detection assays
Analytical reference standard for PTM libraries
UV/fluorescence spectral signature
Chromatographic identity and purity verification
Metabolic engineering in Gram-negative platforms
Gram-negative biosynthetic tractability
Heterologous expression and fermentation scalability
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